KR-32568

Übersicht

Beschreibung

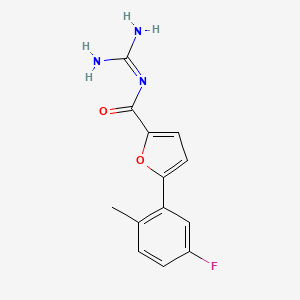

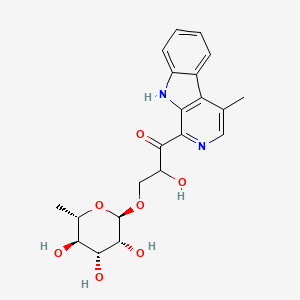

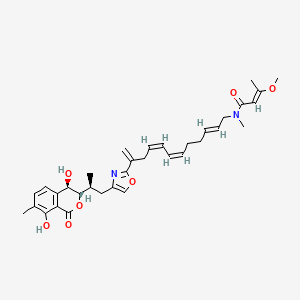

KR-32568 is a chemical compound known for its potent cardioprotective effects. It functions as an inhibitor of the sodium/hydrogen exchanger 1 (NHE-1), with an inhibitory concentration (IC50) of 230 nanomolar . This compound has shown significant promise in restoring cardiac systolic function and reducing myocardial infarction size in various experimental models .

Wissenschaftliche Forschungsanwendungen

KR-32568 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Inhibitoren des Natrium-Protonen-Austauschers.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, die Ionenaustausch und intrazelluläre pH-Regulation beinhalten.

Medizin: Erforscht wegen seiner kardioprotektiven Eigenschaften, insbesondere im Zusammenhang mit Ischämie und Reperfusionsschäden.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Herz-Kreislauf-Erkrankungen abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Natrium-Protonen-Austauschers 1 (NHE-1). Diese Hemmung verhindert den Austausch von Natriumionen gegen Protonen über Zellmembranen, wodurch der intrazelluläre Natriumspiegel reduziert und ein Zellschwellung verhindert wird. Die kardioprotektiven Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, die kardiale Kontraktilität wiederherzustellen und die Größe des Myokardinfarkts unter ischämischen Bedingungen zu reduzieren .

Ähnliche Verbindungen:

Cariporid: Ein weiterer NHE-1-Inhibitor mit ähnlichen kardioprotektiven Wirkungen.

Zoniporid: Bekannt für seine Verwendung bei der Reduzierung von Ischämie-bedingten Schäden in Herzzellen.

EMD-87580: Zeigt ähnliche hemmende Wirkungen auf NHE-1 und wird in der Herz-Kreislauf-Forschung verwendet.

Eindeutigkeit von this compound: this compound zeichnet sich durch seine potente Hemmkonzentration (IC50 von 230 Nanomol) und seine nachgewiesene Wirksamkeit in in-vitro- und in-vivo-Modellen aus. Seine Fähigkeit, die Größe des Myokardinfarkts signifikant zu reduzieren und die Herzfunktion zu verbessern, unterstreicht sein Potenzial als Therapeutikum .

Wirkmechanismus

Target of Action

KR-32568, also known as QJ7D8A9YGY, N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide, or [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine, primarily targets the sodium/hydrogen exchanger-1 (NHE-1) . The NHE-1 is a membrane protein that plays a crucial role in regulating intracellular pH by removing a proton from the cell in exchange for an extracellular sodium ion .

Mode of Action

This compound acts as an inhibitor of the NHE-1 . It binds to the NHE-1, preventing it from exchanging hydrogen ions for sodium ions, thereby inhibiting its function . This inhibition is concentration-dependent, with an IC50 value of 230 nM .

Biochemical Pathways

The inhibition of NHE-1 by this compound affects the acid-base balance within cells . Under normal conditions, NHE-1 helps maintain pH homeostasis by removing protons from the cell. When NHE-1 is inhibited, this can lead to a decrease in intracellular pH, affecting various biochemical pathways .

Result of Action

The inhibition of NHE-1 by this compound has been shown to have cardioprotective effects . For instance, it can reduce infarct size and the total number of ventricular premature beats in anesthetized rats . These effects suggest that this compound could potentially be used in the treatment of myocardial ischemic diseases .

Biochemische Analyse

Biochemical Properties

[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine plays a crucial role in biochemical reactions, particularly as an inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NHE-1-mediated rabbit platelet swelling induced by intracellular acidification . The nature of these interactions involves the binding of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine to the active site of NHE-1, thereby preventing the exchange of sodium and hydrogen ions across the cell membrane.

Cellular Effects

The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine on various types of cells and cellular processes are profound. This compound has been observed to reduce infarct size and the total number of ventricular premature beats during ischemia/reperfusion in an anesthetized rat model . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation, indicating its potential in protecting cardiac cells from ischemic damage.

Molecular Mechanism

The molecular mechanism of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine involves its action as an NHE-1 inhibitor. By binding to the active site of NHE-1, this compound prevents the exchange of sodium and hydrogen ions, thereby reducing intracellular acidification and subsequent cellular damage . Additionally, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine have been observed to change over time. The compound exhibits stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained protection against ischemic damage and reduced incidence of arrhythmias in in vitro and in vivo studies . These findings suggest that [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine maintains its efficacy over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine vary with different dosages in animal models. Studies have shown that this compound dose-dependently reduces infarct size and the total number of ventricular premature beats during ischemia/reperfusion . At higher doses, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine significantly reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation. Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound.

Metabolic Pathways

[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is involved in several metabolic pathways, particularly those related to ion exchange and cellular stress responses. The compound interacts with enzymes such as NHE-1, which plays a critical role in regulating intracellular pH and ion homeostasis . By inhibiting NHE-1, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine affects metabolic flux and metabolite levels, ultimately contributing to its cardioprotective effects.

Transport and Distribution

The transport and distribution of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine within cells and tissues involve interactions with specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell. The localization and accumulation of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine in cardiac tissues are particularly noteworthy, as they contribute to its cardioprotective effects .

Subcellular Localization

The subcellular localization of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is primarily within the cytoplasm, where it interacts with NHE-1 and other biomolecules. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine are influenced by its subcellular localization, as it needs to be in proximity to NHE-1 to exert its inhibitory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: KR-32568 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the furan-2-ylcarbonyl group and its subsequent attachment to a guanidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. This includes stringent control of reaction conditions, purification processes such as high-performance liquid chromatography (HPLC), and quality assurance measures to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

Reaktionstypen: KR-32568 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere bei der Bildung seiner Furan-2-ylcarbonyl- und Guanidin-Gruppen. Unter bestimmten Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen beteiligt sein .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Organische Lösungsmittel wie DMSO, Katalysatoren und Reagenzien wie Fluorphenyl-Derivate.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die endgültige this compound-Verbindung und ihre Zwischenprodukte, die typischerweise mit Techniken wie HPLC charakterisiert und gereinigt werden .

Vergleich Mit ähnlichen Verbindungen

Cariporide: Another NHE-1 inhibitor with similar cardioprotective effects.

Zoniporide: Known for its use in reducing ischemic injury in cardiac tissues.

EMD-87580: Exhibits similar inhibitory effects on NHE-1 and is used in cardiovascular research.

Uniqueness of KR-32568: this compound stands out due to its potent inhibitory concentration (IC50 of 230 nanomolar) and its demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce myocardial infarction size and improve cardiac function highlights its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLDHYBZLVASJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463814 | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852146-73-7 | |

| Record name | KR-32568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KR-32568 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KR-32568 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KR-32568 acts as a selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). [, ] This protein plays a crucial role in maintaining intracellular pH balance. By inhibiting NHE-1, this compound prevents excessive sodium influx and subsequent calcium overload in cells, particularly during ischemic events. [, ]

A: Studies in anesthetized rat models of ischemia/reperfusion heart injury demonstrated that this compound significantly reduces infarct size. [] This protective effect is attributed to the reduced sodium and calcium overload in cardiac cells during ischemia and reperfusion, mitigating cell damage and improving heart function. []

A: Research indicates that this compound's cardioprotective action may involve the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways. [] Inhibiting PI3K, Akt, or PKG attenuated the NHE-1 suppression and cardioprotection induced by this compound, suggesting their involvement in the process. []

A: Research explored whether this compound's neuroprotective effect in stroke models was linked to the voltage-gated proton channel Hv1. [] While both wild-type and Hv1 knockout rats showed reduced infarct size and edema with this compound treatment, the study found no evidence that Hv1 negatively impacted the drug's benefits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

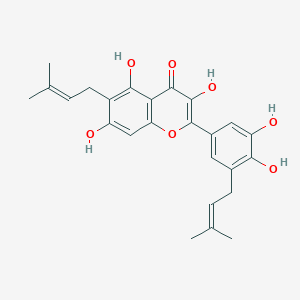

![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)

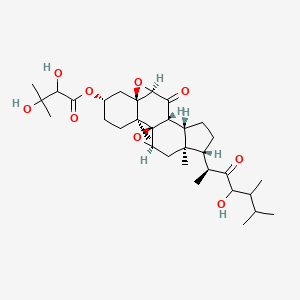

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)

![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)